What are the properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate?
What are the properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry.
Core Properties and Data
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a synthetically versatile piperidine derivative. The presence of a fluorine atom at the C4 position and a primary amine functionality makes it a valuable scaffold for introducing specific pharmacokinetic and pharmacodynamic properties in drug candidates. Its Boc-protected amine allows for controlled, sequential chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in Table 1. This data is essential for reaction planning, formulation development, and safety assessments.
| Property | Value | Source |
| CAS Number | 620611-27-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1][2] |
| Molecular Weight | 232.30 g/mol | [3][4] |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | [4] |
| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [1][3] |
| Density | 1.1 ± 0.1 g/cm³ | |
| Appearance | Colourless oil | |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of the compound. The following data has been reported for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (s, 9H), 1.47-1.67 (m, 2H), 1.84-1.97 (m, 2H), 3.08 (t(br), J = 12.4 Hz, 2H), 3.32 (d, J = 20.4 Hz, 2H), 3.96 (s(br), 2H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 28.7, 32.5 (d, J = 20.8 Hz), 39.4 (s(br)), 58.5 (d, J = 23.1 Hz), 80.1, 94.1 (d, J = 175.4 Hz), 154.8 |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ -160.9 (m, 1F) |
| IR (ATR, cm⁻¹) | ν 2923, 2102, 1701, 1465, 1156 |
| Mass Spec. (LC-MS, ES+) | m/z (%): 244 (M+H⁺ - CH₃, 100) |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a multi-step process. A representative synthetic route is detailed below.
Synthetic Workflow
Caption: Synthetic route for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
Detailed Experimental Protocols
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Dissolve 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine trihydrofluoride (3.1 mL, 2.5 equiv) dropwise via syringe.
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Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0 °C.
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Stir the reaction mixture at room temperature for 3 hours.
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Quench the reaction by pouring the mixture into 0.5 M aqueous NaOH (50 mL).
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with 0.5 M aqueous NaOH and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product as a colorless oil.
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Dissolve tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL).
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Add sodium azide (0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (0.76 g, 5 mmol, 1.2 equiv).
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Heat the solution to 130 °C for 16 hours.
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Cool the reaction to room temperature, pour into water (10 mL), and extract with dichloromethane (3 x 10 mL).
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Wash the combined organic layers with brine and dry over MgSO₄.
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Filter and evaporate the solvent under reduced pressure.
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Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane, 1:9) to afford the product as a colorless oil.
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Dissolve tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).
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Add 10% Pd/C (0.05 g, 20 w%).
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Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
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Filter the solution and wash the solid catalyst with diethyl ether.
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Concentrate the filtrate to yield the final product.
Applications in Drug Discovery and Development
This compound is a valuable building block for medicinal chemists due to its unique combination of a fluorinated piperidine ring and a primary amine.
Role in CNS Drug Candidates
The fluoropiperidine moiety is often used to improve the metabolic stability and brain penetration of drug candidates. The aminomethyl group provides a convenient handle for further chemical elaboration to modulate potency and selectivity for targets within the central nervous system. It has been employed in the development of potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.[3]
Application as a PROTAC Linker
A significant application of this molecule is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine scaffold can provide conformational rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
